ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Historical Development of Thiophene-Based Medicinal Compounds
Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Its structural similarity to benzene, combined with enhanced electronic properties due to sulfur’s polarizability, positioned it as a critical scaffold in medicinal chemistry. Early applications focused on agrochemicals, but by the mid-20th century, thiophene derivatives gained prominence in pharmaceuticals due to their metabolic stability and tunable reactivity. The discovery of thiophene’s presence in petroleum (1–3%) further enabled large-scale synthesis, facilitating its integration into drug discovery pipelines.
A pivotal advancement emerged with the development of thiophene-containing antihistamines and antipsychotics, which leveraged the ring’s ability to participate in π-π stacking and hydrophobic interactions with biological targets. For example, the incorporation of thiophene into tricyclic antidepressants demonstrated improved binding affinity to serotonin receptors compared to purely carbocyclic analogs. This historical trajectory underscores thiophene’s versatility as a pharmacophore, laying the groundwork for modern derivatives like nitrothiophene carboxamides.
Evolution of Nitrothiophene Carboxamide Research
Nitrothiophene carboxamides represent a specialized class of bioactive molecules where the nitro group (-NO~2~) enhances electron-deficient character, facilitating interactions with nucleophilic residues in enzyme active sites. Early work in the 1990s revealed that nitrothiophene derivatives exhibit potent inhibitory activity against kinases and G-protein-coupled receptors (GPCRs). The Gewald reaction, which condenses ketones with elemental sulfur and cyanoacetates, became a cornerstone for synthesizing 2-aminothiophene-3-carboxamides, enabling systematic exploration of structure-activity relationships (SAR).
A breakthrough occurred with the discovery that nitrothiophene carboxamides could modulate 5-HT~2A~ receptors, a target for antipsychotics. For instance, ethyl 2-[[4-(2-methoxyphenyl)piperazin-1-yl]acetylamino]-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylate demonstrated submicromolar antagonism, attributed to the nitro group’s electron-withdrawing effects stabilizing receptor-ligand interactions. Subsequent studies optimized solubility and bioavailability by introducing ester functionalities, as seen in ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
Emergence of Cyclopentathiophene Derivatives in Pharmaceutical Applications
Cyclopentathiophene derivatives, characterized by a fused cyclopentane-thiophene core, have recently gained attention for their conformational rigidity and enhanced binding specificity. The constrained geometry reduces entropic penalties upon target engagement, improving potency. For example, cyclopentathiophene carboxamides have been developed as platelet-activating factor receptor (PAFR) antagonists, showing promise in treating ocular inflammation and allergies.
The synthesis of these derivatives often involves cyclocondensation strategies. A representative route begins with acetylation of a carboxylate precursor, followed by nitration and catalytic hydrogenation to yield key intermediates. Subsequent coupling with piperazine derivatives under amidation conditions produces target compounds with nanomolar PAFR affinity. The ethyl ester moiety in ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate further enhances membrane permeability, as evidenced by its logP value of 3.2.
Significance of Amide-Ester Functionalization in Thiophene Chemistry
Amide and ester functionalities play complementary roles in optimizing thiophene-based drug candidates. Amides, with their hydrogen-bonding capacity, improve target selectivity by forming specific interactions with residues like asparagine or glutamine. Esters, conversely, serve as prodrug moieties, enhancing oral bioavailability through increased lipophilicity. In this compound, the ethyl ester at position 3 mitigates crystallinity, improving solubility in hydrophobic matrices.
The synergy between these groups is exemplified in recent work on thiophene-capped diketopyrrolopyrrole (DPP) derivatives. Amide substituents on thiophene rings facilitate self-assembly via hydrogen bonding, enabling ordered molecular packing that enhances charge transport in organic electronics. While this application diverges from medicinal chemistry, it underscores the broader utility of amide-ester functionalization in tailoring physicochemical properties.
Table 1: Key Synthetic Intermediates for Cyclopentathiophene Derivatives
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-2-22-15(19)12-8-4-3-5-9(8)24-14(12)16-13(18)10-6-7-11(23-10)17(20)21/h6-7H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHVDFDVZFOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amidation: The conversion of the nitrothiophene to its amide derivative.
Cyclization: Formation of the cyclopenta[b]thiophene ring system.
Esterification: Introduction of the ethyl ester group.
Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
Ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
Antiamoebic Activity
In addition to antibacterial properties, research indicates that this compound may also possess antiamoebic activity. It has been tested against Entamoeba histolytica, with certain derivatives showing significant inhibitory effects. This suggests potential applications in treating amoebic infections .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its incorporation into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research has focused on optimizing its electronic properties for enhanced charge transport and stability under operational conditions .
Polymer Composites
This compound can be utilized as a building block in the synthesis of polymer composites that exhibit enhanced mechanical and thermal properties. By integrating it into polymer matrices, researchers aim to develop materials with improved performance characteristics for applications in coatings and packaging .
Agrochemicals
Pesticidal Activity
The compound has shown potential as a pesticide, particularly against agricultural pests. Studies have indicated that it can disrupt the metabolic pathways of certain insects, leading to increased mortality rates. This application is particularly relevant in the context of developing environmentally friendly pest control agents that minimize harm to non-target species .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Disrupts bacterial cell wall synthesis | |
| Antiamoebic agent | Inhibits E. histolytica growth | |
| Material Science | Organic electronics | Acts as a semiconductor for OLEDs and photovoltaics |
| Polymer composites | Enhances mechanical and thermal properties | |
| Agrochemicals | Pesticide | Disrupts metabolic pathways in pests |
Case Studies
- Anticancer Activity Study : A recent study synthesized various derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting their potential use in treating bacterial infections .
- Material Properties Enhancement : Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal stability compared to conventional polymers, indicating its utility in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[b]thiophene derivatives with variations in substituents and ring systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
Key Observations
Substituent Effects :
- Nitro Groups : The nitro substituent in the target compound and its cycloheptane analog () enhances reactivity toward nucleophilic attack compared to bromine () or phenyl groups (). This property is critical in drug design for target binding .
- Halogen vs. Nitro : Bromine in increases molecular weight (391.2 g/mol) but may reduce aqueous solubility due to its hydrophobic nature, whereas the nitro group improves redox activity .
Ring System Variations :
- The cycloheptane-fused analog () exhibits a larger ring system, which may confer greater conformational flexibility but lower thermal stability compared to the cyclopenta[b]thiophene core .
In contrast, the nitropyrazole derivative () may target inflammatory pathways .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., bromine in ) are synthesized via direct amidation (22% yield, ), while nitro-containing analogs require controlled nitration steps to avoid over-oxidation .
Biological Activity
Ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 5-nitrothiophene-2-carboxylic acid derivatives and cyclopenta[b]thiophene intermediates. Various methods such as amide formation and esterification are employed to achieve the desired product.
Biological Activity
The biological activities of this compound have been investigated in several studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial effects. For instance:
- Activity against Gram-positive and Gram-negative bacteria : In a comparative study, derivatives of thiophene compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the substituents present on the thiophene ring .
Antifungal Activity
The compound also shows promising antifungal properties. Similar thiophene derivatives have been tested against various fungal strains, revealing:
- Inhibition of fungal growth : Compounds with nitro and amido groups exhibited antifungal activity against Candida albicans and Aspergillus niger, with IC50 values around 50 µg/mL .
Anticancer Activity
There is growing interest in the anticancer potential of thiophene derivatives:
- Cell proliferation inhibition : Studies indicate that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported in the low micromolar range (e.g., 10–20 µM) for some analogs .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Properties :
- Anticancer Research :
Data Summary Table
Q & A
Q. Optimization Table :
| Parameter | Typical Conditions | Yield Range | Reference |
|---|---|---|---|
| Reaction solvent | Ethanol, DMF, or chloroform | 60–85% | |
| Catalyst | Acetic acid, triethyl orthoformate | 5–10 mol% | |
| Temperature | Reflux (70–80°C) | 6–12 hrs |
How to characterize the compound’s physicochemical properties?
Use a combination of spectroscopic and computational methods:
- NMR/IR : Confirm the nitro group (NO₂) at ~1520 cm⁻¹ (IR) and aromatic proton shifts in ¹H NMR (δ 8.0–8.5 ppm) .
- X-ray crystallography : Resolve the fused cyclopenta-thiophene ring system and amide orientation (analogous structures in ).
- Computational properties : Calculate logP (hydrophobicity), polar surface area (PSA), and hydrogen-bonding capacity (e.g., 1 donor, 5 acceptors in related compounds) .
Q. Physicochemical Data :
| Property | Calculated Value | Method/Reference |
|---|---|---|
| Molecular weight | ~435.45 g/mol | Empirical formula |
| XLogP3 | ~3.5 | |
| Topological PSA | ~110 Ų |
Advanced Research Questions
How does the nitro group influence the compound’s electronic and reactivity profile?
The nitro group is a strong electron-withdrawing substituent, which:
- Reduces electron density on the thiophene ring, directing electrophilic substitution to meta/para positions.
- Enhances stability of the amide linkage but may reduce nucleophilicity in subsequent reactions (e.g., SNAr requires harsher conditions) .
- Spectroscopic impact : Shifts UV-Vis absorption maxima due to conjugation with the thiophene π-system .
Contradiction Note : Some studies report nitro groups deactivating the ring for further substitution, while others show reactivity under high-temperature catalysis . Validate via DFT calculations or Hammett substituent constants.
What methodologies resolve contradictions in biological activity data for analogous compounds?
For example, thioureido-thiophene derivatives show conflicting antifungal/antibacterial results:
- Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ trends.
- Structural analogs : Compare with ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene derivatives, where bulky substituents reduce membrane permeability .
- Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to confirm membrane disruption vs. intracellular target inhibition .
How to design experiments for studying intramolecular charge transfer (ICT) in this compound?
- Spectroscopic methods :
- Computational modeling : Perform TD-DFT calculations to map HOMO-LUMO transitions and charge distribution .
Methodological Guidance
How to optimize purification for nitro-substituted thiophene derivatives?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 gradients) to separate polar nitro byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~180–190°C for analogs) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity >98% .
What safety precautions are critical during synthesis?
- Hazard mitigation : Nitro groups may decompose exothermically; avoid open flames and use spark-proof equipment .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and respiratory protection during solvent reflux .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
